1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(2-methylphenyl)pyrrolidin-3-ol
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Description
The compound “1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(2-methylphenyl)pyrrolidin-3-ol” is a complex organic molecule. It contains a benzimidazole group, which is a fused benzene and imidazole ring, a propanoyl group, a pyrrolidin-3-ol group, and a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute aromaticity to the molecule, while the propanoyl group would introduce a carbonyl group, which could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzimidazole group could potentially undergo electrophilic aromatic substitution reactions, while the carbonyl group in the propanoyl group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall size and shape of the molecule would influence properties such as solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-6-2-3-7-16(15)21(26)12-13-24(14-21)20(25)11-10-19-22-17-8-4-5-9-18(17)23-19/h2-9,26H,10-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHAXCEDDWDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)CCC3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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